molecular formula C15H10BrNO B2469645 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-79-5

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole

Cat. No.: B2469645
CAS No.: 338415-79-5
M. Wt: 300.155
InChI Key: XQCZKZDWHOTRHV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a bromophenyl group attached to an ethenyl linkage, which is further connected to the benzoxazole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 2-aminophenol.

    Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with 2-aminophenol in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the benzoxazole ring.

    Ethenylation: The final step involves the ethenylation of the benzoxazole ring using a suitable reagent, such as vinyl bromide, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted products with various functional groups replacing the bromine atom.

Scientific Research Applications

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenethylamine: A compound with a similar bromophenyl group but different core structure.

    2-(3-Bromophenyl)benzoxazole: A compound with a similar benzoxazole core but different substituents.

Uniqueness

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole is unique due to its specific combination of the bromophenyl group and the ethenyl linkage attached to the benzoxazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZKZDWHOTRHV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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